5,10,15,20-Tetrapyridin-4-yl-21,22-dihydroporphyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10,15,20-Tetrapyridin-4-yl-21,22-dihydroporphyrin is a porphyrin derivative characterized by the presence of four pyridyl groups attached to the porphyrin core. Porphyrins are a group of organic compounds, widely recognized for their role in biological systems, such as heme and chlorophyll.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrapyridin-4-yl-21,22-dihydroporphyrin typically involves the condensation of pyrrole with pyridine-4-carbaldehyde under acidic conditions. The reaction is often carried out in the presence of a catalyst, such as trifluoroacetic acid, and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 5,10,15,20-Tetrapyridin-4-yl-21,22-dihydroporphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding porphyrin derivatives.
Reduction: Reduction reactions can lead to the formation of reduced porphyrin species.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions
Major Products: The major products formed from these reactions include various substituted porphyrins, oxidized porphyrin derivatives, and reduced porphyrin species .
Scientific Research Applications
5,10,15,20-Tetrapyridin-4-yl-21,22-dihydroporphyrin has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound is studied for its potential role in mimicking biological porphyrins, such as heme.
Medicine: Research is ongoing into its use in photodynamic therapy for cancer treatment.
Industry: It is utilized in the development of sensors and catalysts due to its ability to form stable complexes with metals
Mechanism of Action
The mechanism by which 5,10,15,20-Tetrapyridin-4-yl-21,22-dihydroporphyrin exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can influence various molecular targets and pathways, including electron transfer processes and catalytic activities. The compound’s structure allows it to interact with biological molecules, potentially leading to therapeutic effects in medical applications .
Comparison with Similar Compounds
- 5,10,15,20-Tetra(4-pyridyl)porphyrin
- 5,10,15,20-Tetrakis(4-methylpyridinium)porphyrin
- 5,10,15,20-Tetra(4-carboxyphenyl)porphyrin
Uniqueness: 5,10,15,20-Tetrapyridin-4-yl-21,22-dihydroporphyrin is unique due to its specific arrangement of pyridyl groups, which enhances its ability to form stable metal complexes and participate in a variety of chemical reactions. This structural uniqueness makes it particularly valuable in applications requiring precise coordination chemistry .
Properties
IUPAC Name |
5,10,15,20-tetrapyridin-4-yl-21,22-dihydroporphyrin |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H26N8/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25/h1-24,45-46H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCKXOJXOKSXQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC=NC=C6)C7=CC=NC=C7)C8=CC=NC=C8)C9=CC=NC=C9 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H26N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.